molecular formula C13H10F6O3 B066372 Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate CAS No. 175278-02-1

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate

Cat. No. B066372
CAS RN: 175278-02-1
M. Wt: 328.21 g/mol
InChI Key: IBRYPSPFMRZTCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate and related compounds involves several key reactions, including 1,3-dipolar cycloadditions and Reformatsky-type reactions. For instance, ethyl 2-diazo-3,3,3-trifluoropropanoate has been used with alkynes to produce CF3-substituted pyrazoles through 1,3-dipolar cycloadditions, showcasing a method to incorporate the trifluoromethyl group into complex molecules (Gladow, Doniz‐Kettenmann, & Reissig, 2014). Additionally, benzyl trifluoromethyl ketone and ethyl bromoacetate have been employed in a Reformatsky-type reaction to produce intermediates for further chemical modifications (Coe, Markou, & Tatlow, 1997).

Molecular Structure Analysis

Polymorphism in related chemical entities has been studied using spectroscopic and diffractometric techniques, highlighting the complexity in characterizing such compounds. Two polymorphic forms of a related compound were distinguished by minor differences in their capillary powder X-ray diffraction patterns, emphasizing the nuanced structural differences that can exist within closely related chemical structures (Vogt, Williams, Johnson, & Copley, 2013).

Chemical Reactions and Properties

This compound's reactivity has been explored in various chemical reactions. For example, its derivatives have been utilized in cycloaddition reactions and as intermediates in synthesizing complex molecular structures, demonstrating the compound's versatile reactivity and utility in organic synthesis. The formation of cyclopropene derivatives at high temperatures and the use of trifluoromethyl groups in creating diverse molecular architectures are notable (Gladow, Doniz‐Kettenmann, & Reissig, 2014).

Physical Properties Analysis

The physical properties of this compound and related compounds have been characterized through various analytical techniques. Studies involving solid-state nuclear magnetic resonance (SSNMR) and diffractometric analysis provide insights into the compound's structure and stability, which are crucial for understanding its behavior in different environments (Vogt, Williams, Johnson, & Copley, 2013).

Chemical Properties Analysis

The chemical properties of this compound, such as its reactivity in organic synthesis and its ability to undergo various chemical transformations, have been detailed through reactions with olefins, dienes, and acetylenes. These studies illustrate the compound's functionality in synthesizing novel materials and its potential applications in organic chemistry (Caddy, Green, O'Brien, Smart, & Woodward, 1980).

Scientific Research Applications

  • Asymmetric Reduction : It was reported that Ethyl 3-aryl-3-oxopropanoates were reduced enantioselectively to corresponding alcohols using the fungus Rhizopus arrhizus and other Rhizopus species (Salvi & Chattopadhyay, 2006).

  • Synthesis in Organic Chemistry : A study demonstrated the use of Benzyl trifluoromethyl ketone and ethyl bromoacetate to synthesize ethyl 3-hydroxy-4-phenyl-3-(trifluoromethyl)butanoate in a Reformatsky-type reaction (Coe, Markou & Tatlow, 1997).

  • Gold-Catalyzed Reactions : Ethylene was converted into ethyl 1-cyclopropylcarboxylate in the presence of catalytic amounts of a gold compound (Rull, Olmos & Pérez, 2019).

  • Direct Peroxygenation Method : A method was developed for the direct peroxygenation of various olefinic compounds using molecular oxygen and triethylsilane, catalyzed by a cobalt(II) complex (Isayama, 1990).

  • Synthesis of Pyridine Derivatives : Ethyl 4,4,4-trifluoro-3-oxo-butyrate was used to synthesize 2,6-dimethyl-3,5-bis(4,4,4-trifluoro-1,3-oxo-butyl)-pyridine in a cyclization reaction (Yang et al., 2013).

  • Protecting Groups for Carboxylic Acids : It was found that π-deficient 2-(arylsulfonyl)ethyl groups, including the 2-[3,5-bis(trifluoromethyl)phenylsulfonyl]ethyl group, were effective as protecting groups for acids under mild basic conditions (Alonso, Nájera & Varea, 2003).

  • Bioanalytical Method Development : A novel molecule with acetylcholinesterase inhibition property, Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, was quantitatively measured using a rapid and selective RP-HPLC bioanalytical method (Nemani, Shard & Sengupta, 2018).

  • 1,3-Dipolar Cycloadditions : The cycloadditions of ethyl 2-diazo-3,3,3-trifluoropropanoate with various alkynes and the subsequent rearrangements of the resulting 3H-pyrazoles were investigated (Gladow, Doniz-Kettenmann & Reissig, 2014).

  • Baeyer-Villiger Reactions : A study showed that bis[3,5-bis(trifluoromethyl)phenyl] diselenide was used as a catalyst for Baeyer-Villiger reactions with 60% aqueous hydrogen peroxide (ten Brink, Vis, Arends & Sheldon, 2001).

  • Synthesis of New Triazolopyrimidines : A series of new compounds including 6-(3,5-bis(trifluoromethyl)phenyl)-4-(4-chlorophenyl)-3,4-dihydro pyrimidine-2(1H)-one were synthesized, characterized, and evaluated for their antibacterial and antifungal activity (Vora & Vyas, 2019).

Mechanism of Action

Target of Action

It’s known that the optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-btpe) has been used in pharmaceutical synthesis . For instance, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) is used for compounding the NK1 antagonists .

Mode of Action

It’s known that the compound can activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .

Biochemical Pathways

It’s known that the compound is involved in the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone (btap), catalyzed by whole cells of newly isolated trichoderma asperellum zjph0810 using ethanol and glycerol as dual cosubstrate for cofactor recycling .

Pharmacokinetics

It’s known that the compound is involved in a biocatalytic process where the ratio of substrate to catalyst (s/c) is a prime target for the application of asymmetric production of enantiomerically enriched intermediates by whole-cell biocatalyst .

Result of Action

It’s known that the compound is involved in the high-efficient production of (s)-1-[3,5-bis(trifluoromethyl)phenyl]ethanol via whole-cell catalyst in deep-eutectic solvent-containing micro-aerobic medium system .

Action Environment

It’s known that the compound’s action is influenced by the introduction of choline chloride:trehalose (chcl:t, 1:1 molar ratio) into the reaction system for its versatility of increasing cell membrane permeability and declining btap cytotoxicity to biocatalyst .

Biochemical Analysis

Biochemical Properties

Ethyl 3-(3,5-bis(trifluoromethyl)phenyl)-3-oxopropanoate has been shown to interact with various enzymes and proteins in biochemical reactions. For instance, it has been reported that this compound is involved in the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 . This interaction is facilitated by the compound’s unique structure, which allows it to bind to the active sites of these enzymes and proteins, thereby influencing their function .

Cellular Effects

In terms of cellular effects, this compound has been found to influence cell function in various ways. For example, it has been observed that this compound can affect cell signaling pathways, gene expression, and cellular metabolism . These effects are likely due to the compound’s ability to interact with various cellular components, thereby influencing their function .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been reported that this compound can bind to the active sites of certain enzymes, thereby influencing their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in certain metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

properties

IUPAC Name

ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F6O3/c1-2-22-11(21)6-10(20)7-3-8(12(14,15)16)5-9(4-7)13(17,18)19/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBRYPSPFMRZTCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381914
Record name Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

175278-02-1
Record name Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]-3-oxopropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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